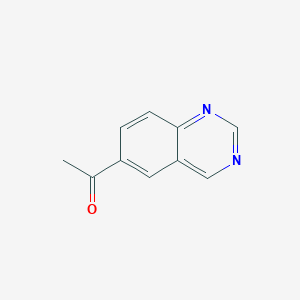
1-(Quinazolin-6-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Quinazolin-6-yl)ethanone is a compound belonging to the quinazoline family, which is known for its diverse biological activities. Quinazoline derivatives have been extensively studied due to their potential therapeutic applications, including anticancer, antibacterial, and anti-inflammatory properties . The structure of this compound consists of a quinazoline ring fused with an ethanone group, making it a valuable scaffold in medicinal chemistry.
准备方法
The synthesis of 1-(Quinazolin-6-yl)ethanone can be achieved through various synthetic routes. One common method involves the reaction of 2-aminobenzamide with acetic anhydride under reflux conditions, leading to the formation of the quinazoline ring . Another approach includes the cyclization of anthranilic acid derivatives with appropriate reagents to yield the desired quinazoline compound . Industrial production methods often utilize microwave-assisted reactions and metal-catalyzed processes to enhance yield and reduce reaction times .
化学反应分析
1-(Quinazolin-6-yl)ethanone undergoes several types of chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions include quinazoline derivatives with modified functional groups, which can be further explored for their pharmacological properties .
科学研究应用
1-(Quinazolin-6-yl)ethanone has been widely studied for its applications in various scientific fields:
作用机制
The mechanism of action of 1-(Quinazolin-6-yl)ethanone involves its interaction with various molecular targets and pathways. It can inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The compound’s ability to bind to these targets disrupts cellular processes, leading to the inhibition of tumor growth and proliferation . Additionally, its antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis and protein function .
相似化合物的比较
1-(Quinazolin-6-yl)ethanone can be compared with other quinazoline derivatives, such as:
Quinazolin-4-one: Known for its anticancer and anti-inflammatory properties.
Quinazolin-2,4-dione: Exhibits significant antimicrobial and antimalarial activities.
2-(4-bromophenyl)-quinazolin-4(3H)-one: Shows α-glucosidase inhibitory activity, making it a potential candidate for diabetes treatment.
The uniqueness of this compound lies in its versatile chemical reactivity and broad spectrum of biological activities, making it a valuable compound for further research and development in medicinal chemistry .
属性
分子式 |
C10H8N2O |
|---|---|
分子量 |
172.18 g/mol |
IUPAC 名称 |
1-quinazolin-6-ylethanone |
InChI |
InChI=1S/C10H8N2O/c1-7(13)8-2-3-10-9(4-8)5-11-6-12-10/h2-6H,1H3 |
InChI 键 |
ILKPUUPQXWCZKR-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CC2=CN=CN=C2C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1S)-1-[2-(methylsulfanyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B15328773.png)
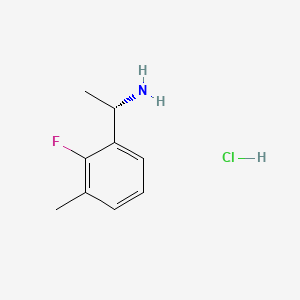
![3-Chloro-5-methoxyimidazo[1,2-a]pyridine](/img/structure/B15328784.png)
![3-(1H-indol-3-yl)-2-{[(3-methylphenyl)sulfonyl]amino}propanoic acid](/img/structure/B15328793.png)
![2-chloro-N-{2-[ethyl(3-methylphenyl)amino]ethyl}acetamide hydrochloride](/img/structure/B15328796.png)
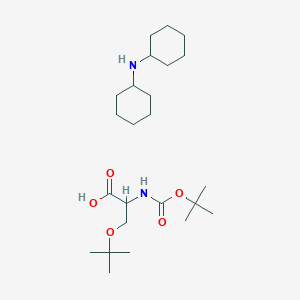
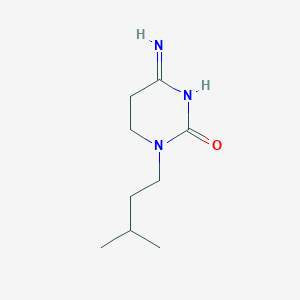
![2-Amino-2-[3-(methoxymethyl)phenyl]ethanol;hydrochloride](/img/structure/B15328815.png)
![N-(4-amino-2-bromophenyl)-2-[2-(hydroxymethyl)pyrrolidin-1-yl]acetamide](/img/structure/B15328820.png)
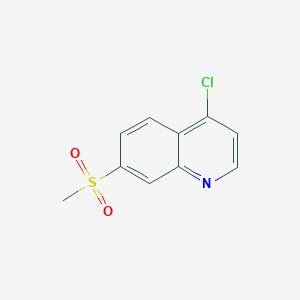
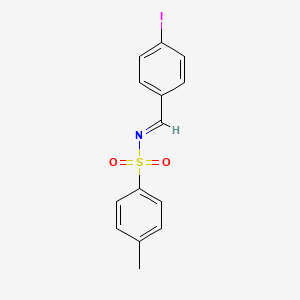
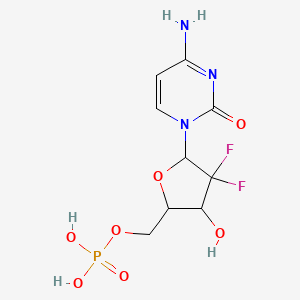
![N-(4-(Naphthalen-2-yl)phenyl)-[1,1'-biphenyl]-3-amine](/img/structure/B15328854.png)

